Technical Profile: 4-Methoxy-2-((methylamino)methyl)phenol
Technical Profile: 4-Methoxy-2-((methylamino)methyl)phenol
The following technical guide provides an in-depth analysis of 4-Methoxy-2-((methylamino)methyl)phenol , a specialized Mannich base derivative of 4-methoxyphenol (MEHQ). This document is structured for researchers and drug development professionals, focusing on synthesis, structural characterization, and potential applications.
Chemical Identity & Structural Analysis[1][2][3]
4-Methoxy-2-((methylamino)methyl)phenol is an amphoteric organic compound belonging to the class of phenolic Mannich bases. It is structurally characterized by a phenol core substituted with a methoxy group at the para position (relative to the hydroxyl group) and a methylaminomethyl group at the ortho position.
Nomenclature and Identifiers
-
Systematic Name: 2-((methylamino)methyl)-4-methoxyphenol
-
Molecular Formula: C
H NO [1] -
Molecular Weight: 167.21 g/mol
-
Structural Class: Aminophenol; Mannich Base; Benzylamine derivative.
-
Key Functional Groups:
-
Phenolic Hydroxyl (-OH): Acidic, H-bond donor/acceptor.
-
Secondary Amine (-NH-CH
): Basic, nucleophilic. -
Methoxy Ether (-OCH
): Electron-donating group (EDG), stable.
-
Structural Features
The molecule features an intramolecular hydrogen bond between the phenolic hydroxyl proton and the nitrogen atom of the aminomethyl group. This 6-membered pseudo-ring formation stabilizes the molecule and influences its pKa values and lipophilicity.
| Feature | Description | Impact on Reactivity |
| Ortho-Substitution | -CH | Creates a steric environment near the OH group; facilitates N,O-chelation. |
| Para-Methoxy | -OCH | Increases electron density on the ring, making the phenol more prone to oxidation but stable against further electrophilic attack at the meta positions. |
| Secondary Amine | -NHCH | Provides a handle for further functionalization (e.g., N-alkylation, acylation) or metal coordination. |
Synthesis: The Mannich Reaction Protocol[5][6]
The primary route to 4-Methoxy-2-((methylamino)methyl)phenol is the Mannich Reaction , involving the condensation of 4-methoxyphenol (MEHQ), formaldehyde, and methylamine.
Reaction Mechanism
The reaction proceeds via an Electrophilic Aromatic Substitution (EAS).
-
Imine Formation: Methylamine reacts with formaldehyde to form a reactive iminium ion intermediate (CH
=N HCH ). -
Electrophilic Attack: The electron-rich phenol ring (activated by the OH and OMe groups) attacks the electrophilic iminium ion.
-
Regioselectivity: The attack occurs exclusively at the ortho position (C2) due to the strong directing effect of the phenolic hydroxyl group and the steric accessibility relative to the meta positions.
Synthetic Challenges (The "Bis" Problem)
A critical challenge in synthesizing secondary amine Mannich bases is the potential for bis-alkylation . The product (containing a secondary amine) can react with another equivalent of formaldehyde and phenol to form a tertiary amine dimer.
-
Control Strategy: Use a large excess of methylamine (5-10 equivalents) relative to the phenol and formaldehyde to statistically favor the mono-adduct.
Experimental Protocol (Optimized for Mono-Substitution)
-
Reagents:
-
4-Methoxyphenol (1.0 eq)
-
Formaldehyde (37% aq. solution, 1.0 eq)
-
Methylamine (40% aq. solution, 5.0 eq)
-
Solvent: Ethanol or Methanol
-
-
Procedure:
-
Dissolve methylamine (5.0 eq) in ethanol at 0°C.
-
Add formaldehyde (1.0 eq) dropwise to the amine solution to generate the iminium species in situ. Stir for 15 minutes.
-
Add a solution of 4-methoxyphenol (1.0 eq) in ethanol dropwise over 30 minutes.
-
Allow the mixture to warm to room temperature and stir for 4–12 hours.
-
Workup: Concentrate the solvent under reduced pressure. The excess methylamine will be removed (bp -6°C).
-
Purification: The residue is typically an oil or low-melting solid. Purify via column chromatography (DCM/MeOH/NH
) or recrystallization from ether/hexanes if solid.
-
Visualization: Reaction Pathway
Figure 1: Reaction pathway for the synthesis of 4-Methoxy-2-((methylamino)methyl)phenol via Mannich condensation.
Physicochemical Properties & Characterization
Physical Properties[2][6]
-
State: Likely a viscous, pale yellow oil or low-melting crystalline solid (dependent on purity and salt form).
-
Solubility:
-
Free Base: Soluble in ethanol, chloroform, DCM, ethyl acetate. Sparingly soluble in water.[2]
-
HCl Salt: Highly soluble in water and methanol.
-
-
Acidity/Basicity (pKa):
-
Phenolic OH: pKa ≈ 10.0–10.5 (slightly higher than phenol due to H-bonding).
-
Amine NH: pKa ≈ 9.0–9.5 (typical for benzylamines).
-
Isoelectric Point (pI): The molecule exists as a zwitterion in neutral aqueous solution.
-
Spectroscopic Characterization (Expected Data)
Researchers should verify the structure using the following diagnostic signals:
| Method | Diagnostic Signal | Assignment |
| N-Me (Methyl group on nitrogen) | ||
| O-Me (Methoxy group) | ||
| Ar-CH | ||
| Aromatic Protons (1,2,4-substitution pattern) | ||
| N-Me | ||
| Ar-CH | ||
| O-Me | ||
| IR Spectroscopy | 3200–3400 cm | Broad OH/NH stretch (H-bonded) |
| 1250 cm | C-O-C asymmetric stretch (Aryl ether) |
Applications in Research & Development
Ligand Design (Coordination Chemistry)
The N,O-donor set (Phenolic Oxygen + Amine Nitrogen) makes this compound a bidentate ligand precursor.
-
Salan-type Ligands: Reaction with bridging electrophiles (e.g., 1,2-dibromoethane) can link two units to form tetradentate "Salan" ligands, which are reduced analogs of Salen ligands. These are highly valued in enantioselective catalysis (e.g., Ti or Mn complexes).
-
Metal Extraction: The chelating ability allows for the selective extraction of transition metals (Cu
, Zn ) from aqueous solutions.
Pharmaceutical Intermediates
As a functionalized phenol, this molecule serves as a "privileged structure" building block.
-
Linker Chemistry: The secondary amine can be reacted with acyl chlorides or isocyanates to attach this antioxidant moiety to other drug pharmacophores.
-
Prodrug Synthesis: The phenolic OH can be esterified to create prodrugs with improved lipophilicity.
Polymerization Inhibition
Derivatives of 4-methoxyphenol (MEHQ) are standard inhibitors for radical polymerization of acrylates.
-
Mechanism: The phenolic hydrogen atom is abstracted by peroxy radicals, forming a stable phenoxy radical that terminates the chain reaction.
-
Advantage: The amino-methyl group increases solubility in certain cationic resin systems compared to unsubstituted MEHQ.
Workflow: Ligand Synthesis Application
Figure 2: Workflow for utilizing the compound as a precursor for Salan-type catalyst ligands.
Safety & Handling
-
Hazards: As a phenol derivative and secondary amine, the compound is likely corrosive and toxic if swallowed or absorbed through the skin.
-
Sensitization: Methoxyphenols are known skin sensitizers.
-
Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. The secondary amine is prone to oxidation (N-oxide formation) and the phenol to quinone formation upon prolonged exposure to air and light.
-
Disposal: Dispose of as hazardous organic waste (amine-containing).
References
-
Mannich Reaction Mechanism: Cummings, T. F., & Shelton, J. R. (1960). "Mannich Reaction Mechanisms." Journal of Organic Chemistry, 25(3), 419–423. Link
- Phenolic Mannich Bases: Betti, M. (1941). "The Chemistry of the Mannich Reaction." Organic Reactions, 1, 303.
-
MEHQ Derivatives: "4-Methoxyphenol (MEHQ): Properties and Uses." PubChem Compound Summary. National Center for Biotechnology Information. Link
- Salan Ligand Synthesis: Berkessel, A., et al. (2006). "Ligands for Enantioselective Catalysis." Chemical Reviews, 106(7). (General reference for Salan ligand utility).
-
General Synthesis Protocol: Tyman, J. H. P. (2007). "Phenolic Structure and Colour in Mannich Reaction Products." Journal of Chemical Research.[3] Link
